N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide
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Overview
Description
N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide is an organic compound that belongs to the class of amides This compound features a hydroxyphenyl group, an ethyl chain, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide typically involves the reaction of 2-(2-hydroxyphenyl)ethylamine with but-2-ynoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to ensure its purity and suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The alkyne moiety can be reduced to form alkenes or alkanes.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alkenes or alkanes depending on the extent of reduction.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the alkyne moiety can engage in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]cinnamide
- N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide
- 2-Hydroxyphenyl chalcones
Uniqueness
N-[2-(2-Hydroxyphenyl)ethyl]-N-methylbut-2-ynamide is unique due to its combination of a hydroxyphenyl group and an alkyne moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[2-(2-hydroxyphenyl)ethyl]-N-methylbut-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-6-13(16)14(2)10-9-11-7-4-5-8-12(11)15/h4-5,7-8,15H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPREDJSCREAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(C)CCC1=CC=CC=C1O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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